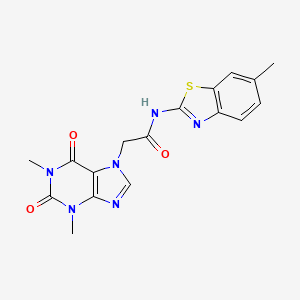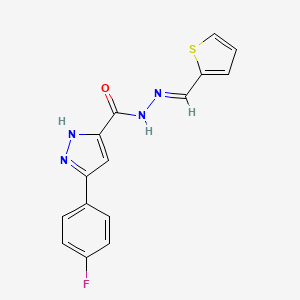![molecular formula C19H16Cl2N2O3 B11639666 3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-4-[(5-cloro-2-metoxifenil)amino]-1-(2,3-dimetilfenil)-1H-pirrol-2,5-diona es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirrol sustituido con grupos cloro, metoxilo y amino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-4-[(5-cloro-2-metoxifenil)amino]-1-(2,3-dimetilfenil)-1H-pirrol-2,5-diona generalmente involucra reacciones orgánicas de múltiples pasos. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono en condiciones suaves y tolerantes a grupos funcionales . Esta reacción implica el uso de catalizadores de paladio y reactivos organoboro.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, incluido el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones específicas, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
3-cloro-4-[(5-cloro-2-metoxifenil)amino]-1-(2,3-dimetilfenil)-1H-pirrol-2,5-diona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Las condiciones varían según la reacción deseada, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desclorados o desmetilados.
Aplicaciones Científicas De Investigación
3-cloro-4-[(5-cloro-2-metoxifenil)amino]-1-(2,3-dimetilfenil)-1H-pirrol-2,5-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos dirigidos a vías moleculares específicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-4-[(5-cloro-2-metoxifenil)amino]-1-(2,3-dimetilfenil)-1H-pirrol-2,5-diona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Vainillina: 4-hidroxi-3-metoxibenzaldehído, un compuesto con un grupo metoxifenilo similar.
Ácido Ferúlico: Ácido 3-(4-hidroxi-3-metoxifenil)-2-propenoico, otro compuesto con un grupo metoxifenilo.
Ácido 3-Metoxicinámico: Un compuesto con una estructura de metoxifenilo similar.
Unicidad
3-cloro-4-[(5-cloro-2-metoxifenil)amino]-1-(2,3-dimetilfenil)-1H-pirrol-2,5-diona es único debido a su combinación específica de grupos funcionales y sus aplicaciones potenciales en diversos campos. Su estructura permite una reactividad química y actividad biológica diversas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C19H16Cl2N2O3 |
|---|---|
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
3-chloro-4-(5-chloro-2-methoxyanilino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-10-5-4-6-14(11(10)2)23-18(24)16(21)17(19(23)25)22-13-9-12(20)7-8-15(13)26-3/h4-9,22H,1-3H3 |
Clave InChI |
PTMOCPPTKJWWFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=C(C=CC(=C3)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)

![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
